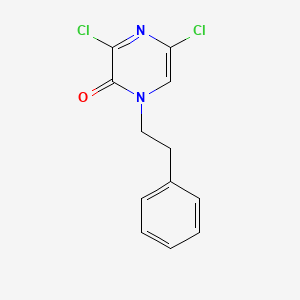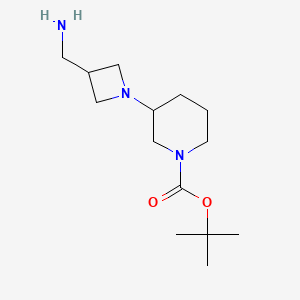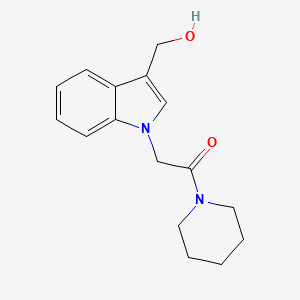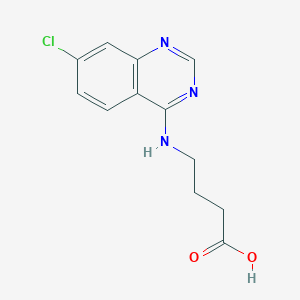![molecular formula C16H14N2O2 B11849903 [4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid CAS No. 55843-98-6](/img/structure/B11849903.png)
[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The imidazo[1,2-a]pyridine moiety is recognized for its broad range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of imidazo[1,2-a]pyridine derivatives with appropriate aldehydes or ketones.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product.
Oxidative Coupling: This method involves the coupling of imidazo[1,2-a]pyridine derivatives with other aromatic compounds under oxidative conditions.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Chemical Reactions Analysis
2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid: Used in the synthesis of various organic compounds.
Imidazo[1,2-a]pyrimidine: Known for its applications in synthetic chemistry and medicinal chemistry.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid.
Properties
CAS No. |
55843-98-6 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-7-18-10-14(17-15(18)8-11)13-4-2-12(3-5-13)9-16(19)20/h2-8,10H,9H2,1H3,(H,19,20) |
InChI Key |
DRPNUFKDXHZSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)

![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)
![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)






